(2,5-Difluoro-1,4-phenylene)bis(methylsulfane)
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Overview
Description
(2,5-Difluoro-1,4-phenylene)bis(methylsulfane) is an organic compound with the molecular formula C8H8F2S2 It is characterized by the presence of two fluorine atoms and two methylsulfane groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Difluoro-1,4-phenylene)bis(methylsulfane) typically involves the reaction of 2,5-difluorobenzene with methylsulfane under controlled conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction. The reaction is carried out at elevated temperatures, often around 95°C, to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of (2,5-Difluoro-1,4-phenylene)bis(methylsulfane) may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters are crucial to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2,5-Difluoro-1,4-phenylene)bis(methylsulfane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfane groups to thiols.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,5-Difluoro-1,4-phenylene)bis(methylsulfane) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2,5-Difluoro-1,4-phenylene)bis(methylsulfane) involves its interaction with specific molecular targets. The fluorine atoms and methylsulfane groups can participate in various chemical interactions, influencing the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and the chemical environment.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(4-pyridyl)-2-fluorobenzene: Similar in structure but contains pyridine groups instead of methylsulfane.
2,5-Difluoro-1,4-phenylene)bis(methylsulfane): A closely related compound with slight variations in functional groups.
Uniqueness
(2,5-Difluoro-1,4-phenylene)bis(methylsulfane) is unique due to the presence of both fluorine atoms and methylsulfane groups, which impart distinct chemical properties. These features make it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H8F2S2 |
---|---|
Molecular Weight |
206.3 g/mol |
IUPAC Name |
1,4-difluoro-2,5-bis(methylsulfanyl)benzene |
InChI |
InChI=1S/C8H8F2S2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3 |
InChI Key |
YTIGBUMJTWTDNK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1F)SC)F |
Origin of Product |
United States |
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